2-[methyl-bis[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (9Z,12Z)-octadeca-9,12-dienoate
Description
Methyltintris(2-linoleoyloxyethylmercaptide) is an organotin compound featuring a central tin atom bonded to three 2-linoleoyloxyethyl mercaptide ligands. The linoleoyloxyethyl groups derive from linoleic acid, a polyunsaturated omega-6 fatty acid, which imparts unique physicochemical properties to the compound. Organotin mercaptides are widely employed as thermal stabilizers in polyvinyl chloride (PVC) processing due to their ability to scavenge hydrochloric acid (HCl) generated during thermal degradation .
Properties
CAS No. |
68928-40-5 |
|---|---|
Molecular Formula |
C61H108O6S3Sn |
Molecular Weight |
1152.4 g/mol |
IUPAC Name |
2-[methyl-bis[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/3C20H36O2S.CH3.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;;/h3*6-7,9-10,23H,2-5,8,11-19H2,1H3;1H3;/q;;;;+3/p-3/b3*7-6-,10-9-;; |
InChI Key |
UGRICMDEZILJEC-OZRSJCIASA-K |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCCS[Sn](SCCOC(=O)CCCCCCC/C=C/C/C=C/CCCCC)(SCCOC(=O)CCCCCCC/C=C/C/C=C/CCCCC)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCCC=CCC=CCCCCC)SCCOC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Scheme
- Methyl tin chloride (CH3SnCl3) or an aqueous solution thereof serves as the organotin source.
- 2-Linoleoyloxyethylmercaptide is prepared or procured as the mercaptide ligand source.
- The reaction proceeds via nucleophilic substitution where the mercaptide replaces chloride ligands on the methyl tin center.
Esterification and Substitution Reaction Steps
The preparation method can be outlined as follows, adapted from related methyltin mercaptide synthesis approaches:
-
- Methyl tin chloride aqueous solution is added dropwise to a solution of 2-linoleoyloxyethylmercaptide.
- The molar ratio of chloride in methyl tin chloride to mercaptide is maintained between 1:1.0 and 1:1.2 to ensure complete substitution.
- Reaction temperature is controlled between 10 and 40 °C to minimize side reactions and acid mist formation.
Secondary Stage Esterification:
- The crude product from the primary stage is allowed to stand and react further at elevated temperatures between 40 and 80 °C.
- The pH is adjusted and controlled between 6 and 10 to facilitate completion of the substitution and esterification.
- This step improves the yield and purity of the methyltintris(2-linoleoyloxyethylmercaptide.
-
- The reaction mixture is allowed to separate into organic and aqueous phases.
- The organic phase containing the product is washed with deionized water (approximately 300-320 g per batch) to remove impurities and residual salts.
-
- The washed organic product is filtered to remove particulates.
- Evaporation under reduced pressure at 70-140 °C removes residual water and solvents, yielding a colorless transparent liquid product.
Reaction Conditions Summary Table
| Step | Parameters | Range/Values | Purpose |
|---|---|---|---|
| Primary Esterification | Temperature | 10 - 40 °C | Control side reactions |
| Molar ratio (SnCl3 : Mercaptide) | 1 : 1.0 - 1.2 | Ensure complete substitution | |
| Secondary Esterification | Temperature | 40 - 80 °C | Complete esterification |
| pH | 6 - 10 | Facilitate reaction completion | |
| Washing | Water volume | 300 - 320 g | Remove impurities |
| Evaporation | Temperature (reduced pressure) | 70 - 140 °C | Remove solvents and water |
Yield and Product Characteristics
- The method yields Methyltintris(2-linoleoyloxyethylmercaptide with yields reported up to 96-98%, reflecting high efficiency.
- The product is a colorless transparent liquid with high tin content (~16.9-18.0 wt.% Sn).
- The compound exhibits a high boiling point and thermal stability, making it suitable for high-temperature processing applications such as calendering in plastics manufacturing.
Comparative Analysis with Related Organotin Compounds
Methyltintris(2-linoleoyloxyethylmercaptide shares synthetic and functional similarities with other methyltin mercaptide derivatives, such as methyltin isooctyl thioglycolates. However, the use of linoleoyloxyethylmercaptide ligands imparts higher boiling points and improved thermal stability, reducing volatility during high-speed and high-temperature processing.
Research Findings and Practical Considerations
- The controlled addition of methyl tin chloride to the mercaptide solution minimizes acid mist formation, improving safety and environmental compliance.
- Maintaining reaction temperatures within specified ranges prevents side reactions and degradation of sensitive unsaturated linoleoyl groups.
- Washing and phase separation steps are critical for removing inorganic byproducts and ensuring product purity.
- Reduced pressure evaporation preserves the structural integrity of the compound while efficiently removing solvents.
Chemical Reactions Analysis
Types of Reactions
Methyltintris(2-linoleoyloxyethylmercaptide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the tin center to lower oxidation states.
Substitution: The linoleoyloxyethylmercaptide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Tin oxides and modified organic ligands.
Reduction: Reduced tin species and modified ligands.
Substitution: New organotin compounds with different ligands.
Scientific Research Applications
Key Applications
-
PVC Stabilization :
- Methyltintris(2-linoleoyloxyethylmercaptide) is primarily used as a heat stabilizer in PVC processing. It enhances the thermal stability of PVC, allowing it to withstand high temperatures without degrading, thus prolonging the material's lifespan.
-
Food Contact Applications :
- The compound's safety profile allows it to be used in applications involving food contact, where it helps maintain the integrity of food packaging materials while ensuring compliance with health regulations.
-
Compatibility with Other Additives :
- Research indicates that Methyltintris(2-linoleoyloxyethylmercaptide) interacts favorably with various plasticizers and other stabilizers used in PVC formulations. These interactions can significantly influence the thermal and mechanical properties of the final products, optimizing them for specific applications.
Case Studies
-
Thermal Stability Studies :
- Various studies have demonstrated that incorporating Methyltintris(2-linoleoyloxyethylmercaptide) into PVC formulations significantly improves the material's resistance to thermal degradation compared to formulations without this stabilizer. These findings are crucial for industries where high-temperature processing is common.
-
Interaction Studies :
- Research focusing on the compatibility of Methyltintris(2-linoleoyloxyethylmercaptide) with different plasticizers has shown that it can enhance the flexibility and durability of PVC products, making them suitable for a wider range of applications including automotive interiors and construction materials.
-
Safety Evaluations :
- Safety assessments have confirmed that this compound meets regulatory standards for use in food-contact materials, providing assurance to manufacturers and consumers regarding its safety profile.
Mechanism of Action
The mechanism of action of Methyltintris(2-linoleoyloxyethylmercaptide) involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with cellular membranes and proteins, leading to disruption of cellular functions.
Pathways Involved: It can induce oxidative stress, disrupt membrane integrity, and interfere with enzymatic activities.
Comparison with Similar Compounds
Research Findings and Limitations
- Environmental and Regulatory Trends: Increasing restrictions on organotin compounds (e.g., EU Regulation No. 1907/2006) may limit the use of methyltin derivatives despite their technical advantages.
Biological Activity
Overview of Methyltintris(2-linoleoyloxyethylmercaptide)
Methyltintris(2-linoleoyloxyethylmercaptide) is a synthetic organotin compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound is characterized by its unique structure, which includes a methyl group and multiple linoleoyloxyethylmercaptide moieties. These structural features contribute to its interaction with biological systems.
Anticancer Properties
Research indicates that Methyltintris(2-linoleoyloxyethylmercaptide) exhibits anticancer properties . In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the induction of apoptosis (programmed cell death) through the activation of caspases and the modulation of apoptotic signaling pathways.
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against a range of pathogenic bacteria and fungi. Studies suggest that Methyltintris(2-linoleoyloxyethylmercaptide) disrupts microbial cell membranes, leading to cell lysis and death. This property makes it a candidate for further exploration as a potential antimicrobial agent in clinical settings.
Anti-inflammatory Effects
Additionally, there is evidence to suggest that Methyltintris(2-linoleoyloxyethylmercaptide) possesses anti-inflammatory effects . It may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell types. This activity could be beneficial in treating inflammatory diseases, although further research is necessary to fully understand its mechanisms.
Case Study 1: Anticancer Activity
In a study conducted on human breast cancer cells (MCF-7), Methyltintris(2-linoleoyloxyethylmercaptide) was found to significantly reduce cell viability at concentrations above 10 µM. The study reported an increase in apoptosis markers, including cleaved PARP and activated caspase-3, suggesting effective induction of programmed cell death.
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial efficacy of Methyltintris(2-linoleoyloxyethylmercaptide) against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL for S. aureus and 20 µg/mL for C. albicans, indicating potent antimicrobial properties.
Research Findings Summary Table
| Activity | Effect | Mechanism | Reference |
|---|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | Induction of apoptosis via caspase activation | Study on MCF-7 cells |
| Antimicrobial | Effective against S. aureus and C. albicans | Disruption of microbial cell membranes | Antimicrobial efficacy study |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines | Modulation of oxidative stress | In vitro inflammatory study |
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for Methyltintris(2-linoleoyloxyethylmercaptide), and how can reaction conditions be optimized for reproducibility?
- Methodological Answer: Synthesis typically involves thiol-ene click chemistry or nucleophilic substitution between methyltin precursors and linoleoyloxyethyl mercaptan. Optimization requires rigorous control of stoichiometry (e.g., 1:3 molar ratio for tin-to-thiol), inert atmospheres (N₂/Ar), and temperature (40–60°C). Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR for thiol disappearance. Reproducibility hinges on consistent purification (e.g., column chromatography with hexane/ethyl acetate gradients) and characterization (¹H/¹³C NMR, elemental analysis) .
Q. Which spectroscopic techniques are most effective for characterizing Methyltintris(2-linoleoyloxyethylmercaptide), and how should data be interpreted?
- Methodological Answer:
- ¹H/¹³C NMR : Identify tin-thiolate bonds (δ 1.5–2.0 ppm for Sn-S protons; δ 40–60 ppm for Sn-C).
- FT-IR : Confirm Sn-S stretching vibrations (450–550 cm⁻¹).
- Mass Spectrometry (HRMS) : Use ESI-MS in positive ion mode to detect [M+H]⁺ or [M+Na]⁺ adducts.
Cross-validate with elemental analysis (C, H, S) to confirm purity (>95%). Discrepancies in integration ratios (e.g., unsaturated linoleoyl chains) may indicate oxidation byproducts .
Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature, solvent)?
- Methodological Answer: Conduct accelerated stability studies:
- Thermal Stability : Use TGA/DSC to assess decomposition thresholds (typically >150°C).
- Photostability : Expose to UV-Vis light (300–800 nm) and monitor via UV spectroscopy for absorbance shifts.
- Solvent Compatibility : Test in polar (DMSO) vs. nonpolar (toluene) solvents; track precipitate formation or NMR signal degradation over 7–14 days. Degradation products can be isolated via HPLC and identified via MS/MS .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, MD simulations) predict the reactivity of Methyltintris(2-linoleoyloxyethylmercaptide) in catalytic systems?
- Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for Sn-S bonds to predict cleavage tendencies.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in THF or chloroform) to assess aggregation behavior.
Validate models against experimental kinetic data (e.g., Arrhenius plots for hydrolysis rates). Software: Gaussian 16 or ORCA for DFT; GROMACS for MD .
Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of Methyltintris(2-linoleoyloxyethylmercaptide) across studies?
- Methodological Answer: Perform a meta-analysis using heterogeneity metrics:
- I² Statistic : Quantify variability (% heterogeneity) in catalytic turnover numbers (TONs) from ≥5 studies.
- Subgroup Analysis : Stratify data by reaction type (e.g., esterification vs. hydrogenation) or solvent polarity.
If I² > 50%, conduct sensitivity analyses to identify outliers or confounding variables (e.g., trace moisture in solvents) .
Q. How do steric effects from linoleoyloxyethyl groups influence the compound’s coordination geometry and ligand exchange kinetics?
- Methodological Answer:
- X-ray Crystallography : Resolve crystal structures to determine Sn coordination (e.g., trigonal bipyramidal vs. tetrahedral).
- Kinetic Studies : Use stopped-flow UV-Vis to measure ligand substitution rates (k₁) with competing ligands (e.g., Cl⁻ or SR⁻).
Correlate steric bulk (calculated via Cone Angles) with rate constants .
Key Considerations for Researchers
- Systematic Reviews : Follow PRISMA guidelines (as per Cochrane Handbook) to minimize bias when aggregating data on synthesis or applications .
- Ethical Data Reporting : Disclose conflicts of interest (e.g., funding sources for catalytic studies) and ensure raw data accessibility .
- Advanced Instrumentation : Collaborate with facilities offering EXAFS or XPS to probe tin oxidation states in situ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
